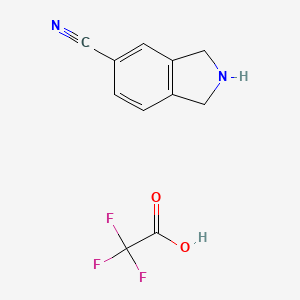

5-Cyanoisoindoline trifluoroacetate

Description

5-Cyanoisoindoline trifluoroacetate is a derivative of the parent compound 5-cyanoisoindoline, where the trifluoroacetate (TFA) anion is introduced to enhance solubility, stability, or bioavailability. The TFA moiety (CF₃COO⁻) is commonly employed in organic synthesis and pharmaceuticals as a counterion to improve physicochemical properties. This compound is likely utilized as an intermediate in drug development or materials science, leveraging the strong electron-withdrawing nature of the trifluoromethyl group to modulate reactivity and solubility in polar solvents .

Properties

Molecular Formula |

C11H9F3N2O2 |

|---|---|

Molecular Weight |

258.20 g/mol |

IUPAC Name |

2,3-dihydro-1H-isoindole-5-carbonitrile;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C9H8N2.C2HF3O2/c10-4-7-1-2-8-5-11-6-9(8)3-7;3-2(4,5)1(6)7/h1-3,11H,5-6H2;(H,6,7) |

InChI Key |

XTCUBMMOSBBHGD-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)C#N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Parent Compound: 5-Cyanoisoindoline

The absence of the TFA group in the parent structure results in distinct differences:

- Solubility: 5-Cyanoisoindoline is less soluble in polar organic solvents (e.g., DMF, DMSO) compared to its TFA salt, which benefits from the ionic character of the trifluoroacetate anion.

- Stability : The TFA derivative exhibits enhanced thermal and hydrolytic stability due to the strong inductive effect of the CF₃ group, which stabilizes the carboxylate anion .

- Reactivity : The parent compound may exhibit higher nucleophilicity at the amine site, whereas the TFA salt’s amine is protonated or ion-paired, reducing its reactivity in certain reactions .

Other Acid Salts (Hydrochloride, Tosylate)

The TFA salt’s environmental persistence, as observed in trifluoroacetate deposition studies (190 µg/m³ annual flux in Germany ), contrasts with hydrochloride salts, which degrade more readily.

Other Trifluoroacetate Salts

- Chromatographic Behavior : Trifluoroacetate ions exhibit distinct retention times in fluorine speciation analysis, enabling separation from fluoroacetate (FAA) and fluoride via ion chromatography (baseline separation within 10 minutes ).

- Spectroscopic Features : The CF₃COO⁻ anion has a unique vibrational spectrum, with reassignments confirming C=O stretching at ~1,670 cm⁻¹ and CF₃ symmetric deformation at ~720 cm⁻¹ . This aids in distinguishing TFA salts from acetylated analogs.

Fluorinated Compounds

- Environmental Accumulation: Unlike non-fluorinated salts, TFA derivatives contribute to long-term environmental residues due to their resistance to degradation. Freeling et al. (2020) reported TFA fluxes up to 98 tonnes/year in Germany, far exceeding historical measurements .

- Applications : In materials science, TFA salts are critical in processes like the MOD-TFA method for YBCO superconducting films, where thermal decomposition of TFA precursors enables high-purity oxide layers .

Key Research Findings

- Synthetic Utility: The TFA group in this compound likely facilitates purification via precipitation or chromatography, a common advantage in peptide and heterocycle synthesis .

- Analytical Challenges: Misclassification of TFA derivatives in NLP models (e.g., labeling errors in reaction products) underscores the need for precise chemical annotation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.